molecular formula C18H24O4 B1433818 3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid CAS No. 69734-83-4

3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid

Cat. No.: B1433818
CAS No.: 69734-83-4
M. Wt: 304.4 g/mol
InChI Key: IWEPIJRDQIRPIT-XYOKQWHBSA-N
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Description

Cannabigerorcinic acid is a phytocannabinoid structurally similar to other known cannabinoids. It is a derivative of cannabigerolic acid, which is a precursor to many other cannabinoids found in the Cannabis plant. Cannabigerorcinic acid is known for its potential therapeutic properties and is being studied for various applications in medicine and industry.

Scientific Research Applications

Cannabigerorcinic acid has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Cannabigerorcinic Acid, also known as “3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoic acid” or “3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid”, primarily targets the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel . TRPM7 is a channel-kinase that plays a crucial role in cellular processes such as magnesium homeostasis, cell adhesion, and cell proliferation .

Mode of Action

Cannabigerorcinic Acid interacts with its primary target, the TRPM7 ion channel, by inhibiting its activity . The inhibition of TRPM7 by Cannabigerorcinic Acid requires a functional kinase domain and is sensitized by both intracellular Mg⋅ATP and free Mg²⁺, and reduced by increases in intracellular Ca²⁺ .

Biochemical Pathways

Cannabigerorcinic Acid affects the biochemical pathway involving the TRPM7 ion channel. By inhibiting the activity of TRPM7, Cannabigerorcinic Acid can impact various cellular processes regulated by this channel, including magnesium homeostasis, cell adhesion, and cell proliferation .

Result of Action

The inhibition of the TRPM7 ion channel by Cannabigerorcinic Acid can lead to various molecular and cellular effects. For instance, it has been reported that Cannabigerorcinic Acid can prevent kidney damage and suppress mRNA expression of inflammatory cytokines . This suggests that Cannabigerorcinic Acid may have potential therapeutic applications in diseases where TRPM7 plays a significant role, such as cancer, stroke, and kidney disease .

Action Environment

The action, efficacy, and stability of Cannabigerorcinic Acid can be influenced by various environmental factors. For instance, the biosynthesis of Cannabigerorcinic Acid in the Cannabis sativa plant can be affected by factors such as climate conditions, propagation and cultivation practices, and postharvest processing, including drying and extraction

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabigerorcinic acid can be synthesized through the prenylation of olivetolic acid with geranyl pyrophosphate. This reaction is catalyzed by prenyltransferase enzymes. The reaction conditions typically involve the use of a microbial system, such as Escherichia coli, engineered to express the necessary enzymes .

Industrial Production Methods: Industrial production of cannabigerorcinic acid involves the use of genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through fermentation processes. The production process is optimized to enhance the kinetics of the enzymes involved, ensuring efficient synthesis of cannabigerorcinic acid .

Chemical Reactions Analysis

Types of Reactions: Cannabigerorcinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert cannabigerorcinic acid into its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve the use of catalysts and specific solvents.

Major Products:

Comparison with Similar Compounds

Cannabigerorcinic acid is similar to other cannabinoids such as cannabigerolic acid, cannabigerol, and cannabichromene. it is unique in its specific structural features and biological activities. For example:

Properties

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(19)10-13(4)16(17(14)20)18(21)22/h6,8,10,19-20H,5,7,9H2,1-4H3,(H,21,22)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEPIJRDQIRPIT-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345177
Record name Cannabigerorcinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69734-83-4
Record name Cannabigerorcinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid
Reactant of Route 2
Reactant of Route 2
3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid
Reactant of Route 3
3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid
Reactant of Route 4
3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid
Reactant of Route 5
3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid
Reactant of Route 6
3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid

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